molecular formula C13H14ClN3O B8689338 (5-chloro-1H-indol-2-yl)(piperazino)methanone

(5-chloro-1H-indol-2-yl)(piperazino)methanone

Cat. No.: B8689338
M. Wt: 263.72 g/mol
InChI Key: RNGVSSIIHLHHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-chloro-1H-indol-2-yl)(piperazino)methanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a piperazine moiety, which is commonly found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1H-indol-2-yl)(piperazino)methanone typically involves the reaction of 5-chloroindole with piperazine in the presence of a suitable coupling agent. One common method is to use carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the piperazinylcarbonyl linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1H-indol-2-yl)(piperazino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.

    Reduction: Formation of 5-chloro-2-(piperazin-1-ylcarbonyl)-1H-indoline.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(5-chloro-1H-indol-2-yl)(piperazino)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-chloro-1H-indol-2-yl)(piperazino)methanone involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist at certain receptor sites, leading to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(piperazin-1-ylcarbonyl)phenol
  • 5-chloro-2-(piperazin-1-ylcarbonyl)-1H-pyrazole

Uniqueness

(5-chloro-1H-indol-2-yl)(piperazino)methanone is unique due to its specific indole structure combined with the piperazine moiety. This combination imparts distinct biological activities and pharmacological properties that may not be present in other similar compounds .

Properties

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

(5-chloro-1H-indol-2-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C13H14ClN3O/c14-10-1-2-11-9(7-10)8-12(16-11)13(18)17-5-3-15-4-6-17/h1-2,7-8,15-16H,3-6H2

InChI Key

RNGVSSIIHLHHSN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from Step A (11 g) was suspended in CH2Cl2 (75 mL), and TFA was added dropwise (75 mL). The resulting solution was stirred overnight at ambient temperature. The reaction solution was concentrated under reduced pressure, and the resulting residue was dissolved in CH2Cl2 (100 mL). Saturated aqueous NaHCO3 (100 mL) was added slowly with stirring. After 20 min the organic layer was separated, washed with water (10 mL) and then brine (30 mL), and dried over Na2SO4. The organic layer was then concentrated under reduced pressure and purified via silica gel chromatography (0-35% methanol/dichloromethane) to give the title compound (7.6 g). MS (electrospray): exact mass calculated for C13H14ClN3O, 263.08; m/z found, 264.1 [M+H]+.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

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